Cas no 1567641-19-3 (5-Bromo-2-(2-nitroethenyl)pyridine)

5-Bromo-2-(2-nitroethenyl)pyridine is a versatile heterocyclic compound featuring a pyridine core substituted with a bromo group at the 5-position and a nitroethenyl moiety at the 2-position. This structure imparts reactivity suitable for various synthetic applications, particularly in the construction of complex organic frameworks. The bromo substituent enhances its utility in cross-coupling reactions, while the nitroethenyl group offers opportunities for further functionalization via nucleophilic addition or reduction. Its well-defined reactivity profile makes it valuable in pharmaceutical and agrochemical research, as well as materials science. The compound is typically handled under controlled conditions due to its sensitivity.
5-Bromo-2-(2-nitroethenyl)pyridine structure
1567641-19-3 structure
Product name:5-Bromo-2-(2-nitroethenyl)pyridine
CAS No:1567641-19-3
MF:C7H5BrN2O2
MW:229.030800580978
CID:5955272
PubChem ID:104273371

5-Bromo-2-(2-nitroethenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(2-nitroethenyl)pyridine
    • EN300-1672405
    • 1567641-19-3
    • 5-Bromo-2-(2-nitroethenyl)pyridine
    • Inchi: 1S/C7H5BrN2O2/c8-6-1-2-7(9-5-6)3-4-10(11)12/h1-5H/b4-3+
    • InChI Key: VPGJSGABTDSMDP-ONEGZZNKSA-N
    • SMILES: BrC1=CN=C(/C=C/[N+](=O)[O-])C=C1

Computed Properties

  • Exact Mass: 227.95344g/mol
  • Monoisotopic Mass: 227.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.7Ų

5-Bromo-2-(2-nitroethenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1672405-1.0g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
1g
$986.0 2023-06-04
Enamine
EN300-1672405-0.25g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
0.25g
$906.0 2023-06-04
Enamine
EN300-1672405-0.1g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
0.1g
$867.0 2023-06-04
Enamine
EN300-1672405-10.0g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
10g
$4236.0 2023-06-04
Enamine
EN300-1672405-0.05g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
0.05g
$827.0 2023-06-04
Enamine
EN300-1672405-0.5g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
0.5g
$946.0 2023-06-04
Enamine
EN300-1672405-5.0g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
5g
$2858.0 2023-06-04
Enamine
EN300-1672405-2.5g
5-bromo-2-(2-nitroethenyl)pyridine
1567641-19-3
2.5g
$1931.0 2023-06-04

Additional information on 5-Bromo-2-(2-nitroethenyl)pyridine

5-Bromo-2-(2-nitroethenyl)pyridine: A Comprehensive Overview

5-Bromo-2-(2-nitroethenyl)pyridine is a compound with the CAS number 1567641-19-3, which has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The substitution pattern in 5-bromo-2-(2-nitroethenyl)pyridine involves a bromine atom at the 5-position and a nitroethenyl group at the 2-position, making it a highly functionalized molecule with potential applications in various chemical and biological systems.

The synthesis of 5-bromo-2-(2-nitroethenyl)pyridine typically involves multi-step organic reactions, including nitration, bromination, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocyclic compounds. For instance, the use of transition metal catalysts, such as palladium complexes, has facilitated cross-coupling reactions that are crucial for constructing the nitroethenyl group. These methods not only enhance the yield but also improve the purity of the final product, which is essential for downstream applications.

One of the most promising areas of research involving 5-bromo-2-(2-nitroethenyl)pyridine is its application in drug discovery. The compound's unique electronic properties and structural features make it an ideal candidate for modulating biological targets such as enzymes and receptors. Recent studies have demonstrated that 5-bromo-2-(2-nitroethenyl)pyridine exhibits potent inhibitory activity against certain kinases, which are key players in various disease pathways, including cancer and inflammation. This finding underscores its potential as a lead compound for developing novel therapeutic agents.

In addition to its pharmacological applications, 5-bromo-2-(2-nitroethenyl)pyridine has also been explored in materials science. Its aromaticity and functional groups make it suitable for use in organic electronics, particularly as a component in semiconducting materials. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with other organic semiconductors. These studies have revealed that 5-bromo-2-(2-nitroethenyl)pyridine can enhance charge transport properties in organic field-effect transistors (OFETs), making it a valuable material for next-generation electronic devices.

The environmental impact of 5-bromo-2-(2-nitroethenyl)pyridine is another critical area of study. As industries increasingly prioritize sustainability, understanding the compound's biodegradation pathways and toxicity profiles is essential. Recent research has focused on assessing its ecotoxicity using standardized assays and computational models. Initial findings suggest that while 5-bromo-2-(2-nitroethenyl)pyridine exhibits moderate toxicity to aquatic organisms, its environmental persistence is relatively low under aerobic conditions. These insights are vital for developing safe handling protocols and disposal methods.

From a synthetic chemistry perspective, 5-bromo-2-(2-nitroethenyl)pyridine serves as a versatile building block for constructing more complex molecules. Its bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse substituents. Similarly, the nitro group can be reduced or modified to generate derivatives with altered electronic properties. This versatility has made it a valuable intermediate in the synthesis of bioactive compounds and advanced materials.

In conclusion, 5-bromo-2-(2-nitroethenyl)pyridine (CAS No: 1567641-19-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure lends itself to applications in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and functions of this compound, it is poised to play an increasingly important role in advancing both academic and industrial pursuits.

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